2-Chloro-4,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole-2-thione
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Overview
Description
2-Chloro-4,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole-2-thione is a heterocyclic compound containing phosphorus, sulfur, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole-2-thione typically involves the reaction of 4,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole with a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the phosphorus atom. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaphosphole oxides.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxaphosphole oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted oxaphosphole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole-2-thione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Additionally, its unique structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate: Another phosphorus-containing heterocycle with similar reactivity.
2-Chloromethyl-3,5-dimethyl-4,6-dimethyl-pyrimidine-2-thiol: A compound with similar structural features and reactivity.
Uniqueness
2-Chloro-4,5-dimethyl-2,3-dihydro-1,2lambda~5~-oxaphosphole-2-thione is unique due to its specific combination of phosphorus, sulfur, and chlorine atoms within a heterocyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62179-21-9 |
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Molecular Formula |
C5H8ClOPS |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-chloro-4,5-dimethyl-2-sulfanylidene-3H-1,2λ5-oxaphosphole |
InChI |
InChI=1S/C5H8ClOPS/c1-4-3-8(6,9)7-5(4)2/h3H2,1-2H3 |
InChI Key |
QQTLDRRCICRPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OP(=S)(C1)Cl)C |
Origin of Product |
United States |
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